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Compound of Interest

Compound Name:
3-(Trifluoromethoxy)pyrrolidine

hydrochloride

Cat. No.: B1407474 Get Quote

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal

chemistry. The unique physicochemical properties imparted by fluorine and fluoroalkyl groups

—such as the trifluoromethoxy (-OCF₃) group—can profoundly influence a molecule's

metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[1][2] The

pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent motif in

numerous natural products and FDA-approved pharmaceuticals, valued for its three-

dimensional structure and its ability to serve as a versatile scaffold.

This guide provides a comprehensive technical overview of 3-(Trifluoromethoxy)pyrrolidine
hydrochloride (CAS: 1246466-85-2), a building block that marries the strategic advantages of

the trifluoromethoxy group with the proven pyrrolidine scaffold. As drug discovery programs

increasingly seek novel chemical space and improved pharmacokinetic profiles, understanding

the core properties of such building blocks is paramount. This document consolidates available

data on its chemical and physical properties, offers a predictive analysis of its spectroscopic

characterization based on close structural analogs, outlines a plausible synthetic strategy, and

discusses its application potential in the development of next-generation therapeutics.

Core Chemical and Physical Properties
3-(Trifluoromethoxy)pyrrolidine hydrochloride is a chiral, saturated heterocyclic amine salt.

The trifluoromethoxy group at the 3-position is a key feature, acting as a lipophilic hydrogen

bond acceptor and a metabolically stable bioisostere for other functional groups. While
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extensive experimental data is not widely published, a combination of supplier information and

computational predictions provides a solid foundation for its physicochemical profile.

Property Value / Information Source(s)

IUPAC Name

3-

(trifluoromethoxy)pyrrolidine;hy

drochloride

[1]

CAS Number 1246466-85-2 [1]

Molecular Formula C₅H₉ClF₃NO [1]

Molecular Weight 191.58 g/mol [1]

Appearance
White to off-white solid

(Predicted)
N/A

Melting Point

Not available. Expected to be

>150 °C for a hydrochloride

salt of this nature.

N/A

LogP (Octanol/Water) 1.297 (for the free base) N/A

Hydrogen Bond Donors 2 (N-H and H-Cl) N/A

Hydrogen Bond Acceptors 5 (O, 3x F, Cl⁻) N/A

Topological Polar Surface Area 21.3 Å² N/A

Rotatable Bond Count 1 N/A

Expert Insights: The positive LogP value indicates a degree of lipophilicity, which is significantly

influenced by the -OCF₃ group. This property is critical for cell membrane permeability and can

enhance a drug candidate's ability to reach intracellular targets. The hydrochloride salt form is

employed to improve solubility in polar and aqueous media, a common strategy for handling

and formulating amine-containing compounds.

Spectroscopic Characterization: A Comparative
Analysis
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Direct, publicly available spectra for 3-(Trifluoromethoxy)pyrrolidine hydrochloride are

scarce. However, a robust and scientifically sound characterization can be predicted by

analyzing the spectra of closely related, well-documented analogs. This comparative approach

allows us to anticipate the chemical shifts and coupling patterns with a high degree of

confidence.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)
The ¹H NMR spectrum is expected to show signals corresponding to the pyrrolidine ring

protons. The electron-withdrawing effect of the trifluoromethoxy group will deshield the proton

at the C3 position (H-3).

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Key Coupling
Constants (J, Hz)

H-3 4.5 - 4.8 m

H-2, H-5 3.3 - 3.7 m

H-4 2.2 - 2.5 m

NH₂⁺
(Broad,

exchangeable)
br s N/A

Causality Behind Predictions:

H-3: The proton on the carbon bearing the -OCF₃ group is expected to be the most downfield

of the ring protons due to the strong inductive effect of the electronegative oxygen and

fluorine atoms.

H-2 & H-5: Protons adjacent to the nitrogen atom (C2 and C5) will be deshielded by the

nitrogen, appearing further downfield than the C4 protons.

H-4: Protons at the C4 position are the most shielded and will appear furthest upfield.

Solvent Choice: D₂O is a suitable solvent for hydrochloride salts. The NH proton will

exchange with deuterium, causing the signal to broaden or disappear, which can be a useful

diagnostic tool.
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Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
The key feature in the ¹³C NMR spectrum will be the carbon of the -OCF₃ group, which will

appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Carbon
Assignment

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Key Coupling
Constants (J, Hz)

-OCF₃ 121 - 124 q ¹JCF ≈ 255-260

C-3 78 - 82

C-2, C-5 48 - 52

C-4 30 - 34

Expert Insights: The large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive

characteristic of a -CF₃ group. The C-3 carbon, directly attached to the electronegative oxygen,

will be significantly shifted downfield.

Predicted ¹⁹F NMR Spectrum (376 MHz, D₂O)
The ¹⁹F NMR spectrum is expected to be simple, showing a single sharp singlet, as all three

fluorine atoms are chemically equivalent and are not coupled to any nearby protons.

Fluorine Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

-OCF₃ -58 to -62 s

Proposed Synthetic Route and Workflow
While a specific, validated protocol for 3-(Trifluoromethoxy)pyrrolidine hydrochloride is not

readily available in peer-reviewed literature, a plausible and efficient synthetic route can be

constructed based on established methodologies for the synthesis of 3-hydroxypyrrolidine

derivatives and subsequent trifluoromethoxylation of secondary alcohols.

Step-by-Step Methodology
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Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine (2) The synthesis begins with a commercially

available, optically pure starting material like (S)- or (R)-4-amino-3-hydroxybutanoic acid (1).

Protect the amine of the starting material (1) with a suitable protecting group, such as a

benzyl group.

Reduce the carboxylic acid to a primary alcohol.

Activate the primary alcohol as a leaving group (e.g., via tosylation or halogenation).

Induce intramolecular cyclization under basic conditions to form the N-protected 3-

hydroxypyrrolidine.

Swap the N-benzyl group for an N-Boc group to yield N-Boc-3-hydroxypyrrolidine (2), a

stable and versatile intermediate.

Step 2: Trifluoromethoxylation of N-Boc-3-hydroxypyrrolidine (3) The key transformation is the

conversion of the secondary alcohol to the trifluoromethyl ether. This can be achieved via

silver-mediated oxidative trifluoromethoxylation.

Dissolve N-Boc-3-hydroxypyrrolidine (2) in a suitable aprotic solvent (e.g., dichloromethane).

Add trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source.

Add a silver salt, such as silver(I) trifluoromethanesulfonate (AgOTf), to mediate the reaction.

Include an oxidant, such as Selectfluor®, and a fluoride source like potassium fluoride (KF).

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

Work up the reaction and purify the product, N-Boc-3-(trifluoromethoxy)pyrrolidine (3), via

flash column chromatography.

Step 3: Deprotection and Salt Formation (4) The final step involves removing the Boc

protecting group and forming the hydrochloride salt.

Dissolve the purified intermediate (3) in a suitable solvent such as diethyl ether or methanol.
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Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) in excess.

Stir the mixture. The hydrochloride salt (4) will typically precipitate out of the solution.

Isolate the solid product by filtration, wash with cold solvent (e.g., diethyl ether), and dry

under vacuum to yield the final product, 3-(Trifluoromethoxy)pyrrolidine hydrochloride
(4).

Synthesis Workflow Diagram

Step 1: Intermediate Synthesis

Step 2: Trifluoromethoxylation

Step 3: Deprotection & Salt Formation

4-Amino-3-hydroxybutanoic Acid (1) N-Boc-3-hydroxypyrrolidine (2)

Multi-step protection,
reduction, cyclization

N-Boc-3-(trifluoromethoxy)pyrrolidine (3)

Oxidative O-Trifluoromethylation

TMSCF₃, AgOTf,
Selectfluor®, KF

3-(Trifluoromethoxy)pyrrolidine
Hydrochloride (4)

Boc Deprotection

HCl (in ether)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 3-(Trifluoromethoxy)pyrrolidine HCl.

Applications in Medicinal Chemistry and Drug
Development
While direct citations of 3-(Trifluoromethoxy)pyrrolidine hydrochloride as a starting material

in publicly disclosed drug candidates are limited, its value is inferred from its status as a
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commercially available building block and the established importance of the

trifluoromethoxylated heterocycle motif. A patent for novel RAF kinase inhibitors explicitly

mentions the use of 3-(trifluoromethoxy)pyrrolidine hydrochloride in the synthesis of

complex molecules, demonstrating its utility in creating libraries of potential therapeutics.[1]

Key Strategic Advantages of the -OCF₃ Pyrrolidine Motif:

Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong,

making the group highly resistant to oxidative metabolism by cytochrome P450 enzymes.

This can significantly increase the half-life of a drug candidate compared to a more labile

methoxy (-OCH₃) analog.

Modulation of Basicity: The strong electron-withdrawing nature of the -OCF₃ group lowers

the basicity (pKa) of the pyrrolidine nitrogen compared to its non-fluorinated or methoxy-

substituted counterparts. This fine-tuning of pKa is crucial for optimizing drug-receptor

interactions, solubility, and off-target activity (e.g., hERG channel binding).

Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic single-atom

substituents used in drug design. This property can improve a molecule's ability to cross

cellular membranes and the blood-brain barrier, which is particularly advantageous for

central nervous system (CNS) targets.

Conformational Control: The steric bulk and electronic properties of the -OCF₃ group can

influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may

be optimal for binding to a target protein.

This building block is therefore a valuable tool for chemists engaged in lead optimization,

enabling the systematic exploration of fluorinated chemical space to enhance the potency,

selectivity, and pharmacokinetic properties of novel drug candidates.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification: 3-(Trifluoromethoxy)pyrrolidine hydrochloride is classified as

harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also

cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this

compound.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store it

away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and

seek medical attention.

In case of skin contact: Wash off with soap and plenty of water.

If inhaled: Move the person into fresh air.

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical

attention.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use for

complete and detailed safety information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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